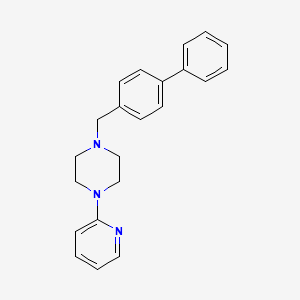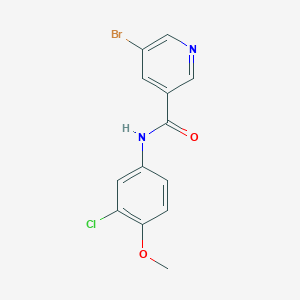
1-(4-biphenylylmethyl)-4-(2-pyridinyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-biphenylylmethyl)-4-(2-pyridinyl)piperazine, also known as piperazine or piperazine derivative, is a chemical compound that belongs to the class of piperazines. It has a wide range of applications in scientific research due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(4-biphenylylmethyl)-4-(2-pyridinyl)piperazine is not fully understood. However, studies have suggested that 1-(4-biphenylylmethyl)-4-(2-pyridinyl)piperazine and its derivatives may interact with various biological targets, including enzymes, receptors, and ion channels. For example, 1-(4-biphenylylmethyl)-4-(2-pyridinyl)piperazine derivatives have been reported to inhibit the activity of DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication. Piperazine derivatives have also been shown to bind to the dopamine receptor, which is involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
Piperazine and its derivatives have been shown to exhibit a wide range of biochemical and physiological effects. For example, 1-(4-biphenylylmethyl)-4-(2-pyridinyl)piperazine derivatives have been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate the activity of neurotransmitters in the brain. Piperazine derivatives have also been shown to have anti-inflammatory effects, which may be useful for the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Piperazine has several advantages for lab experiments. It is readily available, relatively inexpensive, and easy to handle. Piperazine derivatives can be synthesized with high purity and yield, which makes them suitable for biological assays and drug discovery. However, 1-(4-biphenylylmethyl)-4-(2-pyridinyl)piperazine has some limitations for lab experiments. It may exhibit toxicity and side effects at high concentrations, which may affect the reliability of the experimental data. The solubility and stability of 1-(4-biphenylylmethyl)-4-(2-pyridinyl)piperazine and its derivatives may also vary depending on the experimental conditions.
Direcciones Futuras
There are several future directions for the research and development of 1-(4-biphenylylmethyl)-4-(2-pyridinyl)piperazine and its derivatives. One direction is to explore the potential of 1-(4-biphenylylmethyl)-4-(2-pyridinyl)piperazine derivatives as novel antibacterial agents. Another direction is to investigate the use of 1-(4-biphenylylmethyl)-4-(2-pyridinyl)piperazine derivatives as modulators of neurotransmitter activity for the treatment of neurological disorders. Furthermore, the development of new synthetic methods for 1-(4-biphenylylmethyl)-4-(2-pyridinyl)piperazine and its derivatives may lead to the discovery of new bioactive compounds with improved efficacy and safety profiles.
Métodos De Síntesis
Piperazine can be synthesized by various methods, including the reduction of N-(4-biphenylylmethyl)pyridin-2-amine with sodium borohydride, the reaction of 4-bromobenzyl chloride with pyridin-2-amine, and the reaction of 4-bromobenzyl chloride with 1-(4-biphenylylmethyl)-4-(2-pyridinyl)piperazine. The yield of 1-(4-biphenylylmethyl)-4-(2-pyridinyl)piperazine can be improved by optimizing the reaction conditions such as reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
Piperazine has a wide range of applications in scientific research. It has been used as a ligand for metal ions, a building block for the synthesis of complex organic molecules, and a starting material for the preparation of various bioactive compounds. Piperazine derivatives have been reported to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities.
Propiedades
IUPAC Name |
1-[(4-phenylphenyl)methyl]-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3/c1-2-6-20(7-3-1)21-11-9-19(10-12-21)18-24-14-16-25(17-15-24)22-8-4-5-13-23-22/h1-13H,14-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLIZPQWURTGJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(2-ethoxyphenyl)piperazin-1-yl]-6-(methoxymethyl)pyrimidine](/img/structure/B5684721.png)
![2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B5684725.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5684730.png)
![2-[5-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-1H-benzimidazol-1-yl]ethanol](/img/structure/B5684732.png)
![7-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5684734.png)
![N-{[1-(2-amino-6-methylpyrimidin-4-yl)piperidin-3-yl]methyl}-1-(4-chlorophenyl)cyclopropanecarboxamide](/img/structure/B5684743.png)
![3-(tetrahydrofuran-3-yl)-5-[2-(1H-1,2,4-triazol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B5684746.png)

![methyl [2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5684762.png)
![(4S)-1-cyclopentyl-N,N-diethyl-4-{[(5-methyl-1H-pyrazol-1-yl)acetyl]amino}-L-prolinamide](/img/structure/B5684774.png)
![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[(5-methyl-2-thienyl)sulfonyl]-3-pyrrolidinamine](/img/structure/B5684775.png)
![1-[2-({[(6-fluoro-4-hydroxyquinolin-2-yl)methyl]amino}methyl)benzyl]pyrrolidin-2-one](/img/structure/B5684783.png)
![4-{2-[(4-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol](/img/structure/B5684790.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(1H-pyrrol-3-ylcarbonyl)piperidin-4-yl]propanamide](/img/structure/B5684811.png)